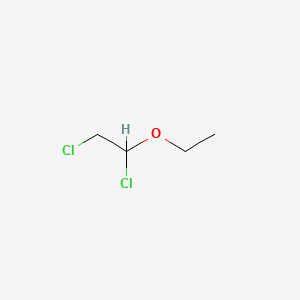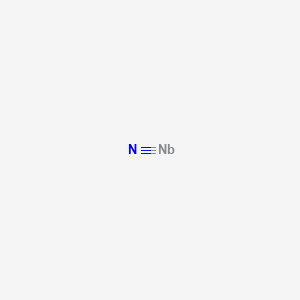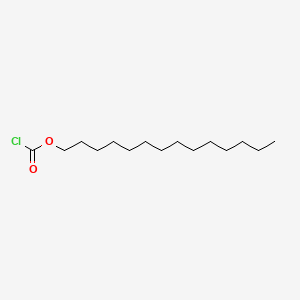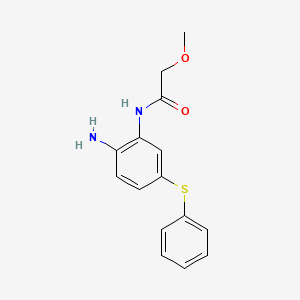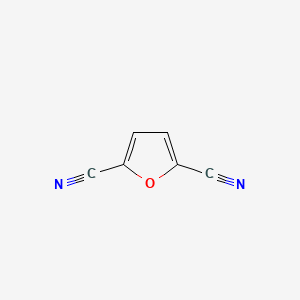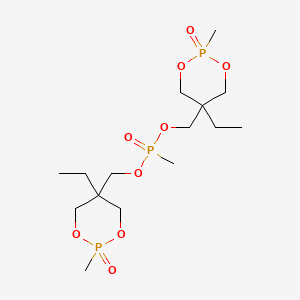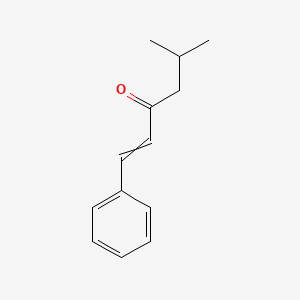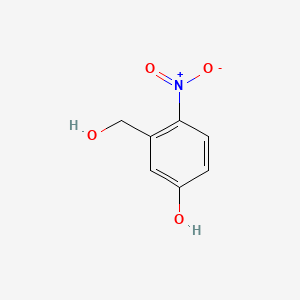
5-Hydroxy-2-nitrobenzyl alcohol
概要
説明
5-Hydroxy-2-nitrobenzyl alcohol, also known as 2-Hydroxy-5-nitrobenzyl Alcohol, is a chemical compound with the molecular formula C7H7NO4 . It is a white to yellow to green powder or crystal . It may be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .
Synthesis Analysis
2-Hydroxy-5-nitrobenzyl alcohol can be synthesized from dimethyl (2-hydroxyl-5-nitrobenzyl)sulfonium bromide .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-nitrobenzyl alcohol has been analyzed . The molecular weight is 169.14 g/mol .Chemical Reactions Analysis
5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of 5-(2′-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol . It may also be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .Physical And Chemical Properties Analysis
5-Hydroxy-2-nitrobenzyl alcohol is a solid at 20 degrees Celsius . It has a melting point of 111-115 degrees Celsius . The density is 1.489 g/cm3 . It has a boiling point of 398.6 degrees Celsius at 760 mmHg .科学的研究の応用
Binding and Interaction with Proteins
5-Hydroxy-2-nitrobenzyl alcohol (HNB) has been studied for its binding interactions with proteins. For instance, HNB binds to rat alpha class glutathione S-transferases, specifically at tryptophan 21, without affecting catalytic activity. This finding is significant in understanding the interaction of HNB with protein sites and its potential use in probing protein-ligand interactions (McCarthy, Farmer, & Sheehan, 1996).
Application in NO-Releasing Polymers
HNB has been utilized as a protecting group for diazeniumdiolates in the development of nitric oxide (NO)-releasing polymers. These polymers, featuring HNB, demonstrate enhanced thermal stability and efficient NO release, highlighting its potential in biomedical applications such as improved biocompatibility for medical implants (Xu et al., 2008).
Chemistry and Reaction with Amino Acids
The chemistry of HNB and its reaction with amino acids, particularly tryptophan, has been elucidated. The compound forms complexes with amino acid esters, offering insights into its specificity and potential applications in biochemical research (Loudon & Koshland, 1970).
Phototriggered Labeling and Crosslinking
HNB derivatives have been explored for their use in phototriggered labeling and crosslinking of biomolecules, demonstrating amine selectivity. This application is particularly relevant in drug discovery and chemical biology, where controlled photoreactive processes are crucial (Wang et al., 2020).
Modification of Tryptophan Residues in Proteins
Research has demonstrated the specific reactivity of HNB with tryptophan residues in proteins. This selective modification is valuable in studying protein structure and function, as shown in experiments with membrane proteins like bacteriorhodopsin (Sabés et al., 1988).
Application in Photocleavable Polymers
The incorporation of HNB into photocleavable polymers has been studied, showing its potential in creating environmentally sensitive materials. These polymers can undergo structural changes upon UV irradiation, making them suitable for applications in drug delivery and other fields requiring controlled release mechanisms (Xin et al., 2020).
Safety And Hazards
5-Hydroxy-2-nitrobenzyl alcohol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
将来の方向性
5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains . This suggests potential applications in the field of polymer chemistry and materials science.
特性
IUPAC Name |
3-(hydroxymethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVFIWBWJXDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975871 | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitrobenzyl alcohol | |
CAS RN |
60463-12-9 | |
| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



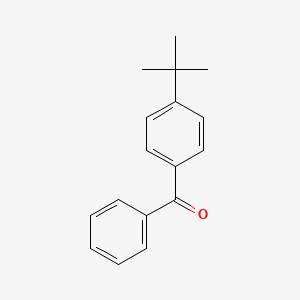
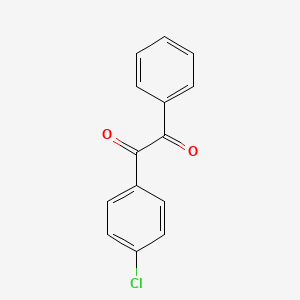
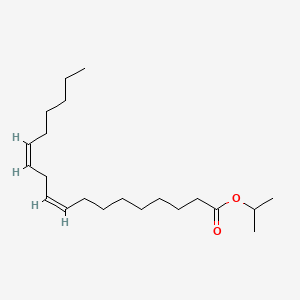
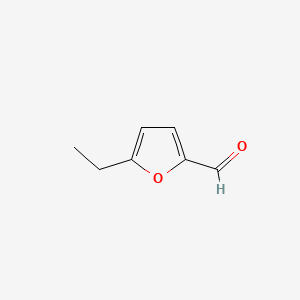
![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)
